
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide, also known as HMQ-TFA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide is not fully understood, but it is believed to be due to its ability to modulate oxidative stress and inflammation. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has been shown to inhibit the production of reactive oxygen species and pro-inflammatory cytokines, which are known to contribute to neurodegeneration.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has been shown to have a number of biochemical and physiological effects in scientific research studies. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the levels of lipid peroxidation. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide research. One area of interest is the development of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide in combination with other therapeutic agents for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide and its potential therapeutic applications.
Conclusion:
In conclusion, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method has been optimized to yield high purity and yield. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has been investigated for its anti-inflammatory, antioxidant, and neuroprotective effects, and its potential use in the treatment of neurodegenerative diseases. While there are advantages and limitations to using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide in lab experiments, there are several future directions for research in this area.
合成法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide involves the reaction of 2-hydroxy-6-methylquinoline with m-tolylpivaldehyde in the presence of a catalyst and a base. The resulting product is then purified through a series of chromatography steps. This method has been optimized to yield N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide with high purity and yield.
科学的研究の応用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has been investigated for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects in vitro and in vivo. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
2,2-dimethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-7-6-8-19(12-15)25(22(27)23(3,4)5)14-18-13-17-11-16(2)9-10-20(17)24-21(18)26/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOFPDHPEAZTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


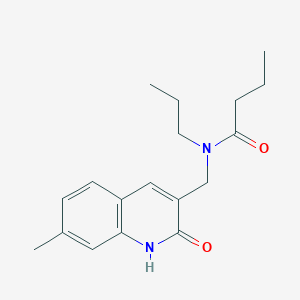
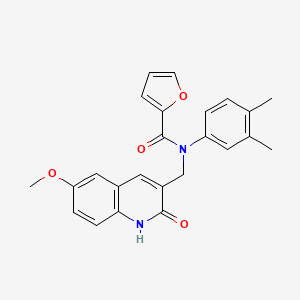
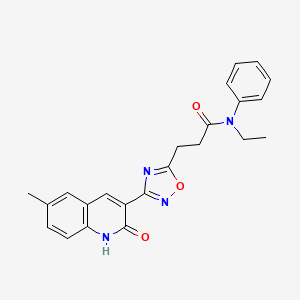
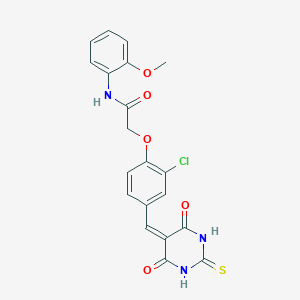


![ethyl 4-[1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-amido]benzoate](/img/structure/B7690554.png)

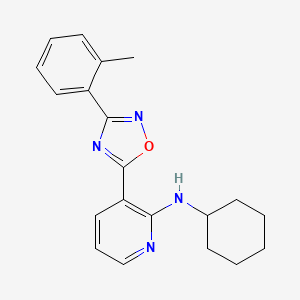
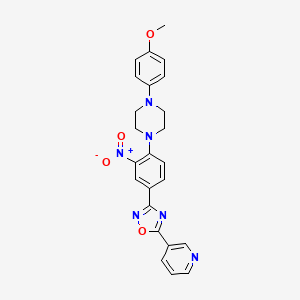
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7690580.png)

